molecular formula C12H11NOS B8676129 2-Amino-5-phenoxybenzenethiol

2-Amino-5-phenoxybenzenethiol

Cat. No. B8676129
M. Wt: 217.29 g/mol
InChI Key: MLKAYDMCGMDUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-phenoxybenzenethiol is a useful research compound. Its molecular formula is C12H11NOS and its molecular weight is 217.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-phenoxybenzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-phenoxybenzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-5-phenoxybenzenethiol

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

2-amino-5-phenoxybenzenethiol

InChI

InChI=1S/C12H11NOS/c13-11-7-6-10(8-12(11)15)14-9-4-2-1-3-5-9/h1-8,15H,13H2

InChI Key

MLKAYDMCGMDUJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

14 ml of ethylene glycol were added to a solution of 42.3 g of caustic potash dissolved in 49 ml of water, and after the air in the reaction vessel had been replaced by nitrogen, 10.57 g of 2-amino-6-phenoxybenzothiazole were added. While blowing nitrogen through the reaction mixture, the reaction was carried out on an oil bath at 135° C. for 2 hours. At the end of this time, the reaction mixture was cooled, 105 ml of toluene were added, and the mixture was ,neutralized by the addition of 42.3 mI of acetic acid. The toluene layer was separated, and the aqueous layer was once again extracted with toluene. The combined toluene extracts were washed with an aqueous solution of sodium bicarbonate, with water, and with an aqueous solution of sodium chloride, in that order, after which they were dried over anhydrous magnesium sulfate. The resulting solution was then concentrated by evaporation under reduced pressure, and the residue Was dried, to give 9.6 g of the title compound as a solid. This compound was used for the next reaction without further purification.
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
42.3 g
Type
reactant
Reaction Step One
Quantity
10.57 g
Type
reactant
Reaction Step Two
Quantity
105 mL
Type
reactant
Reaction Step Three
[Compound]
Name
42.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
49 mL
Type
solvent
Reaction Step Five

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